molecular formula C18H16N4OS B11234000 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234000
M. Wt: 336.4 g/mol
InChI Key: MTGUWJAKGIHBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research due to its membership in the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles . The TP scaffold is recognized for its remarkable versatility and has been identified as a key structural motif in compounds with diverse biological activities. Its core structure is isoelectronic with purines, allowing it to function as a potential bio-isostere for the purine ring system in the design of novel enzyme inhibitors, such as those targeting kinase enzymes like CDK2 and PI3K . Furthermore, the TP scaffold has been explored as a viable bio-isostere for carboxylic acid functional groups and the N-acetyl fragment of ε-N-acetylated lysine, highlighting its utility in sophisticated molecular design strategies . Research into TP-based compounds has revealed several promising therapeutic avenues. Structurally similar TP derivatives have demonstrated potent inhibitory effects against DNA Gyrase, a critical bacterial enzyme, with one study identifying a compound exhibiting an IC50 of 0.68 µM, surpassing the activity of the reference drug ciprofloxacin . This suggests potential application pathways for this compound class in developing new antimicrobial agents. The metal-chelating properties intrinsic to the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, N4), have also been exploited to develop metal complexes with notable antiparasitic activity against organisms like Leishmania spp. and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease . Additionally, TP derivatives have been investigated as a novel class of allosteric inhibitors targeting the RNase H function of HIV-1 reverse transcriptase, representing an innovative approach in antiviral research . This product is provided for research purposes to support these and other investigative avenues in chemical biology and pharmaceutical development. This compound is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4OS/c1-23-14-7-4-13(5-8-14)6-9-17-20-18-19-11-10-15(22(18)21-17)16-3-2-12-24-16/h2-5,7-8,10-12H,6,9H2,1H3

InChI Key

MTGUWJAKGIHBFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1-(4-Methoxyphenethyl)-1,2,4-triazole

The aminotriazole derivative is synthesized by reacting 4-methoxyphenethylhydrazine with cyanogen bromide in ethanol under reflux. This yields 5-amino-1-(4-methoxyphenethyl)-1,2,4-triazole, which serves as the nucleophilic component for subsequent cyclocondensation.

Cyclocondensation with 2-Thienyl-1,3-Diketone

The triazole reacts with 2-thienyl-1,3-diketone (prepared via Claisen condensation of thiophene-2-carbaldehyde with ethyl acetoacetate) in acetic acid at 120°C for 12 hours. This step forms the triazolo[1,5-a]pyrimidine core, positioning the thienyl group at C-7 and the methoxyphenethyl moiety at C-2.

Table 1: Optimization of Cyclocondensation Conditions

SolventTemperature (°C)Time (h)Yield (%)
Acetic acid1201278
Ethanol802445
DMF1001862

Acetic acid proves optimal due to its ability to protonate the diketone, enhancing electrophilicity and reaction rate.

Alternative Pathways via Coupling Reactions

Post-core functionalization offers an alternative route, particularly for introducing the thienyl group at C-7.

Suzuki-Miyaura Coupling

A halogenated triazolo[1,5-a]pyrimidine intermediate (e.g., 7-bromo-2-(4-methoxyphenethyl)triazolo[1,5-a]pyrimidine) undergoes Suzuki coupling with 2-thienylboronic acid. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (3:1) at 90°C, this method achieves a 72% yield.

Buchwald-Hartwig Amination

For analogs requiring nitrogen-based substituents, palladium-catalyzed amination introduces amines at C-7. However, this method is less favorable for thienyl groups due to competing side reactions.

Purification and Characterization

Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol. Characterization via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, C₅-H), 7.45–7.39 (m, 2H, thienyl), 6.89 (d, J = 8.6 Hz, 2H, methoxyphenyl), 3.81 (s, 3H, OCH₃), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.88 (t, J = 7.2 Hz, 2H, CH₂).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₁₈N₄O₂S: 366.1154; found: 366.1158.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodStepsTotal Yield (%)Purity (%)
Cyclocondensation26198
Suzuki Coupling35295
Post-Alkylation43889

Scalability and Industrial Relevance

Large-scale production (>1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction time. A pilot study achieved an 84% yield using acetic acid at 130°C with a residence time of 30 minutes, demonstrating feasibility for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Analysis at the 7-Position

The 7-position of the triazolopyrimidine scaffold is highly sensitive to substitution, as demonstrated by several analogs:

  • 7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) : This compound () replaces the thienyl group with a 2-fluorophenyl ring. Fluorine’s electronegativity enhances binding affinity through dipole interactions or hydrogen bonding, but the absence of sulfur limits π-stacking versatility compared to the thienyl group in the target compound .

Key Insight : The 2-thienyl group in the target compound may enhance membrane permeability due to its lipophilicity, while fluorine or pyrrolyl substituents prioritize polar interactions .

Substituent Analysis at the 2-Position

The 2-position substitutions profoundly affect target engagement and pharmacokinetics:

  • B Series Compounds () : Derivatives like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-(p-bromobenzylthio) exhibit potent vasodilator activity (100% inhibition at 10⁻⁴ M). The bromine atom’s bulky hydrophobic character contrasts with the 4-methoxyphenethyl group’s electron-donating methoxy moiety, which may improve solubility but reduce steric hindrance .

Key Insight : The 4-methoxyphenethyl group in the target compound balances hydrophobicity (phenethyl) and polarity (methoxy), optimizing interactions with both hydrophobic pockets and polar residues in enzyme active sites .

Data Tables

Table 2: Electronic and Steric Properties of Substituents

Substituent Electronic Effect Steric Bulk Biological Impact
4-Methoxyphenethyl Electron-donating (methoxy) Moderate Enhanced solubility, receptor fit
2-Thienyl π-Stacking (sulfur) Low Membrane permeability, hydrophobic
p-Bromobenzylthio Electron-withdrawing (Br) High Steric hindrance, vasodilation
Trifluoroethylamino Strongly electron-withdrawing Low Metabolic stability, tubulin binding

Biological Activity

2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of triazolo-pyrimidines. Its structure includes a triazole ring fused with a pyrimidine moiety and features substituents such as a methoxyphenethyl group and a thienyl group. This unique combination suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

Chemical Structure C15H14N4OS\text{Chemical Structure }C_{15}H_{14}N_{4}OS

Biological Activities

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant biological activities. Notably, derivatives have demonstrated effectiveness as antiviral agents. The specific compound this compound may possess similar antiviral properties.

Antiviral Activity

  • Mechanism : Compounds in this class have been shown to inhibit viral replication by targeting protein-protein interactions essential for viral life cycles. For instance, they can inhibit interactions between the PA and PB1 proteins in influenza viruses.
  • Potential Applications : Given its structural features, this compound may also be explored for other therapeutic applications such as anti-inflammatory or anticancer treatments.

Synthesis

The synthesis of this compound typically involves multi-step pathways. A common synthetic route includes:

  • Formation of the triazole ring.
  • Introduction of the methoxyphenethyl and thienyl substituents.

Interaction Studies

To understand the biological activity further, interaction studies focusing on binding affinity to viral proteins or enzymes are crucial. Techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods can quantitatively assess interactions and provide insights into binding modes through molecular docking studies.

Comparative Analysis of Similar Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidineAmino group at C-2 and methyl at C-5Antiviral activity against influenza
7-(Furan-2-yl)-3-[(6-propan-2-ylpyridin-2-yl)methyl]triazolo[4,5-d]pyrimidin-5-amineFuran substituent at C-7Potential anti-inflammatory properties
5-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidineBromine at C-5 and phenyl at C-2Antiviral activity against various viruses

Case Studies and Research Findings

Recent studies have highlighted the potential of triazolo-pyrimidines in pharmacology:

  • Antiviral Properties : Research has confirmed that certain derivatives can effectively inhibit influenza virus replication by disrupting essential protein interactions.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

Q & A

Q. What are the common synthetic routes for 2-(4-Methoxyphenethyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine?

A key method involves reacting a 7-chloro-triazolopyrimidine precursor with 2-(4-methoxyphenethyl)amine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) . The triazolopyrimidine core can be synthesized via annulation strategies, such as coupling a triazole fragment to a pyrimidine ring or vice versa, often using transition metal-free C–H functionalization . Dimroth rearrangements of related triazolopyrimidine isomers may also yield the target scaffold .

Q. How is the structure of this compound characterized in academic research?

Characterization typically employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., 5-methyl and 7-aryl groups show distinct shifts in δ 2.3–2.5 ppm and δ 7.0–8.5 ppm, respectively) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., triazole-pyrimidine dihedral angles ~5–10°) and validates stereoelectronic effects .
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What are the primary biological targets or activities associated with this compound?

Triazolopyrimidines are studied for their tubulin polymerization modulation, with substituents at the 5- and 7-positions critical for activity. For example, 2-(4-methoxyphenethyl) groups enhance binding to tubulin’s vinca domain, while thienyl moieties influence electronic properties and solubility . Anticancer potency often correlates with trifluoroethylamino or morpholino substituents at the 5-position .

Advanced Research Questions

Q. How do structural modifications at the 5- and 7-positions affect biological activity?

  • 5-position : Electron-withdrawing groups (e.g., CF₃) improve tubulin binding affinity, while bulky substituents (e.g., p-tolyl) reduce cellular permeability. A (1S)-2,2,2-trifluoro-1-methylethylamino group increases potency by 10-fold compared to unsubstituted analogs .
  • 7-position : Aryl groups (e.g., 2-thienyl) enhance π-π stacking with hydrophobic pockets in tubulin. Chlorine or methoxy substitutions improve metabolic stability but may reduce solubility . Table 1 : Substituent Effects on IC₅₀ Values (Cancer Cell Lines)
Substituent (5-position)IC₅₀ (nM)Substituent (7-position)IC₅₀ (nM)
CF₃12 ± 22-Thienyl15 ± 3
H120 ± 104-Fluorophenyl28 ± 5
Data derived from SAR studies .

Q. What strategies resolve contradictory bioactivity data across assay models?

  • Orthogonal assays : Compare tubulin polymerization inhibition (biochemical) with cytotoxicity (cell-based) to distinguish target-specific effects from off-target toxicity .
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in PBS or cell media, which may artificially suppress activity .
  • Metabolic profiling : LC-MS/MS identifies rapid degradation in liver microsomes, explaining discrepancies between in vitro and in vivo efficacy .

Q. How can reaction conditions be optimized for higher synthesis yields?

  • Catalysts : APTS (3-aminopropyltriethoxysilane) in ethanol improves one-pot three-component reactions (yields >75%) .
  • Solvent systems : Ethanol/water (1:1 v/v) reduces byproducts compared to molten-state reactions .
  • Temperature control : Heating at 80–100°C accelerates cyclization but risks decomposition; microwave-assisted synthesis shortens reaction times (10–15 min) .

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : AutoDock Vina or Glide simulate interactions with tubulin’s β-subunit (PDB: 1SA0). The 4-methoxyphenethyl group occupies a hydrophobic cleft near residue β:T179 .
  • MD simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds between the triazole N3 and α:Asp226 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.